molecular formula C18H20N4O3 B2480449 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207037-99-7

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2480449
CAS No.: 1207037-99-7
M. Wt: 340.383
InChI Key: QULAODGQJZWPAB-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds often serve as a foundation for understanding their potential applications. For example, the study by Ha et al. (2015) demonstrates the Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes to afford indolobenzothiazine S,S-dioxides, showcasing advanced synthetic methodologies that could be applicable to the synthesis of complex molecules like N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Anticancer Evaluation

Compounds featuring pyrazole and indole moieties have been explored for their anticancer activities. Hassan et al. (2021) designed and synthesized novel indole derivatives linked to pyrazole moiety, showing significant in vitro anticancer activities against various cancer cell lines Hassan et al. (2021). This suggests that compounds with similar structural features could have potential applications in developing new anticancer agents.

Enzymatic Assays and Molecular Modeling

Further exploration into the biological activities of such compounds involves enzymatic assays and molecular modeling studies to understand their mechanism of action. The aforementioned study by Hassan et al. also included enzymatic assays and a molecular modeling study, providing insights into how these compounds interact with biological targets, which is crucial for drug design and discovery processes.

Neuroprotective Activity

Compounds with pyrazole structures have also been investigated for neuroprotective activities. For instance, Camacho et al. (2004) synthesized nNOS inhibitors with a 4,5-dihydro-1H-pyrazole structure, showing significant neuroprotective activities Camacho et al. (2004). This highlights the potential therapeutic applications of such compounds in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-21-10-14(17(20-21)25-2)16(23)19-13-6-5-11-7-8-22(15(11)9-13)18(24)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULAODGQJZWPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.